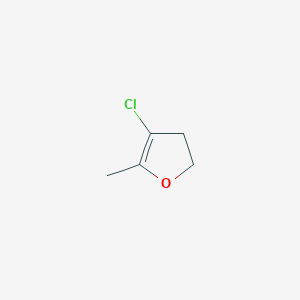
4-Chloro-5-methyl-2,3-dihydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a chlorine atom at the 4-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid . Another method involves the conversion of 1,4-butanediol on cobalt catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cobalt-containing catalysts and dehydration processes are common in industrial settings .
化学反応の分析
Types of Reactions
4-Chloro-5-methyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylates, while substitution reactions can produce various substituted dihydrofurans .
科学的研究の応用
4-Chloro-5-methyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 4-Chloro-5-methyl-2,3-dihydrofuran exerts its effects involves interactions with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects .
類似化合物との比較
Similar Compounds
2,3-Dihydro-5-methylfuran: Similar structure but lacks the chlorine atom.
4,5-Dihydro-2-methylfuran: Another dihydrofuran derivative with a different substitution pattern.
Uniqueness
4-Chloro-5-methyl-2,3-dihydrofuran is unique due to the presence of both a chlorine atom and a methyl group on the furan ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
特性
CAS番号 |
50596-94-6 |
|---|---|
分子式 |
C5H7ClO |
分子量 |
118.56 g/mol |
IUPAC名 |
4-chloro-5-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H7ClO/c1-4-5(6)2-3-7-4/h2-3H2,1H3 |
InChIキー |
KBGRXAQJYYVPFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


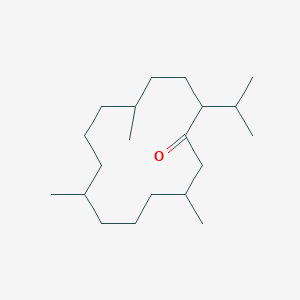

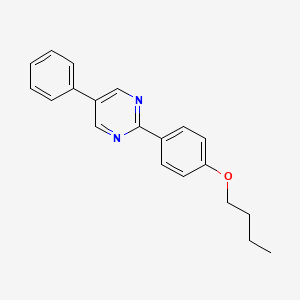
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
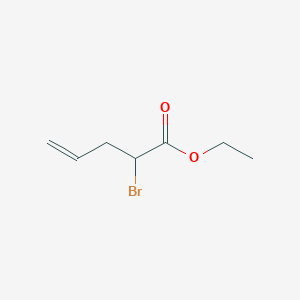
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
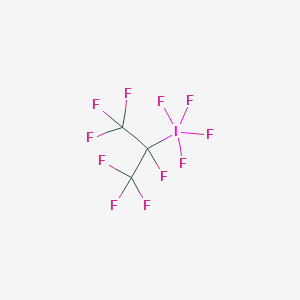
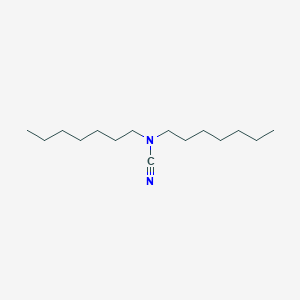

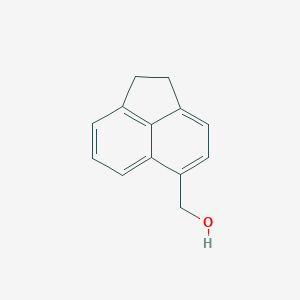

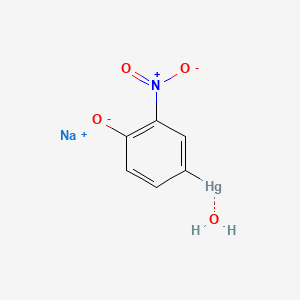
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
